4-(Furan-2-yl)-1-methyl-1H-imidazole
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Overview
Description
4-(Furan-2-yl)-1-methyl-1H-imidazole is a heterocyclic compound that features both a furan and an imidazole ring in its structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Furan-2-yl)-1-methyl-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-furylmethylamine with glyoxal in the presence of an acid catalyst to form the imidazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(Furan-2-yl)-1-methyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The imidazole ring can be reduced to form imidazoline derivatives.
Substitution: Both the furan and imidazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under conditions that may involve catalysts or specific solvents.
Major Products
The major products formed from these reactions include various substituted imidazole and furan derivatives, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds.
Scientific Research Applications
4-(Furan-2-yl)-1-methyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Medicine: The compound has potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-(Furan-2-yl)-1-methyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
4-(Furan-2-yl)-1H-imidazole: Lacks the methyl group on the imidazole ring.
4-(Furan-2-yl)-1-methyl-1H-pyrazole: Contains a pyrazole ring instead of an imidazole ring.
2-(Furan-2-yl)-1H-imidazole: The furan ring is attached at a different position on the imidazole ring.
Uniqueness
4-(Furan-2-yl)-1-methyl-1H-imidazole is unique due to the presence of both a furan and a methyl-substituted imidazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H8N2O |
---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
4-(furan-2-yl)-1-methylimidazole |
InChI |
InChI=1S/C8H8N2O/c1-10-5-7(9-6-10)8-3-2-4-11-8/h2-6H,1H3 |
InChI Key |
ISRONDHGBASWKR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1)C2=CC=CO2 |
Origin of Product |
United States |
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